2-(1H-pyrrol-3-yl)acetic acid
Overview
Description
2-(1H-pyrrol-3-yl)acetic acid is an organic compound with the molecular formula C6H7NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
Pyrrole and its analogs, which include 2-(1h-pyrrol-3-yl)acetic acid, have been found to interact with various biological targets . For instance, some pyrrole analogs are known to inhibit enzymes like EGFR and VEGFR .
Mode of Action
It’s known that pyrrole analogs can act as competitive inhibitors of certain enzymes . They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
Pyrrole and its analogs are known to influence various biological pathways due to their diverse therapeutic applications .
Pharmacokinetics
The acetic acid moiety in the compound could potentially enhance its solubility in water , which may influence its bioavailability.
Result of Action
Pyrrole analogs have been reported to exhibit diverse therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities .
Biochemical Analysis
Biochemical Properties
2-(1H-pyrrol-3-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole derivatives. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their activity and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it has been observed to impact the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it can inhibit the activity of certain decarboxylases by binding to their active sites and preventing substrate access. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is continuously present in the culture medium .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at higher doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes its conversion to other metabolites. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-3-yl)acetic acid typically involves the condensation of pyrrole with acetic acid derivatives. One common method is the reaction of pyrrole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrrole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-(1H-pyrrol-3-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
2-(1H-pyrrol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Pyrrole-3-carboxylic acid
- 1H-Pyrrole-1-propionic acid
- 2-(1H-Pyrrol-1-yl)ethanamine
- Pyrrole-2-carboxylic acid
Comparison: 2-(1H-pyrrol-3-yl)acetic acid is unique due to the presence of both a pyrrole ring and an acetic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile building block in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
2-(1H-pyrrol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6(9)3-5-1-2-7-4-5/h1-2,4,7H,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKLUQBPMKCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328455 | |
Record name | (PYRROL-3-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86688-96-2 | |
Record name | (PYRROL-3-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrrol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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